molecular formula C17H19FN2O B6638408 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide

Katalognummer B6638408
Molekulargewicht: 286.34 g/mol
InChI-Schlüssel: SXYVSANUYKUPQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has been studied extensively in preclinical models and has shown promising results as a potential treatment for various B-cell malignancies.

Wirkmechanismus

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by this compound blocks these signaling pathways, leading to apoptosis and cell cycle arrest in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and cell cycle arrest in B-cells. In vivo studies have shown that this compound has a favorable pharmacokinetic profile and can effectively inhibit BTK activity in tumor tissues.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide has several advantages as a tool compound for studying B-cell biology and cancer. It is a selective inhibitor of BTK and has potent anti-tumor activity in preclinical models of B-cell malignancies. However, this compound has some limitations as a tool compound. It is a small molecule inhibitor and may have off-target effects on other kinases. Additionally, this compound has not been extensively studied in clinical trials and its safety and efficacy in humans are not fully understood.

Zukünftige Richtungen

There are several future directions for research on 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide. One direction is to further study its mechanism of action and downstream signaling pathways in B-cells. Another direction is to investigate its efficacy in combination with other targeted therapies or chemotherapy in preclinical models of B-cell malignancies. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans with B-cell malignancies.

Synthesemethoden

The synthesis of 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide involves several steps, starting with the reaction of 2-fluoroacetophenone with isopropylamine to form 1-(2-fluorophenyl)propan-2-amine. This intermediate is then reacted with 4-bromoaniline in the presence of a palladium catalyst to form the desired product, this compound. The synthesis of this compound has been optimized to yield high purity and good yields.

Wissenschaftliche Forschungsanwendungen

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide has been extensively studied in preclinical models as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and cell cycle arrest in B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of CLL and MCL.

Eigenschaften

IUPAC Name

2-[4-[1-(2-fluorophenyl)propan-2-ylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-12(10-14-4-2-3-5-16(14)18)20-15-8-6-13(7-9-15)11-17(19)21/h2-9,12,20H,10-11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYVSANUYKUPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.